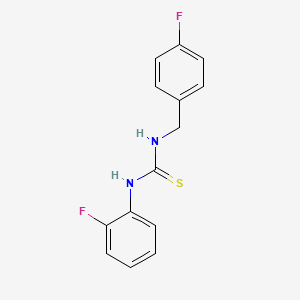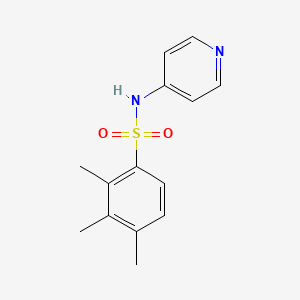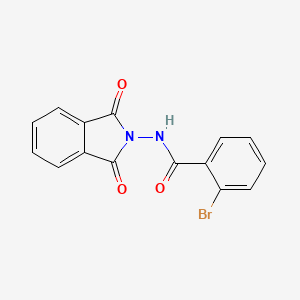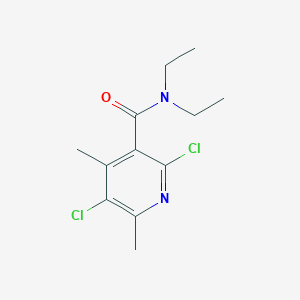
1-(4-Fluorobenzyl)-3-(2-fluorophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorobenzyl)-3-(2-fluorophenyl)thiourea is a chemical compound characterized by the presence of fluorine atoms on both the benzyl and phenyl groups attached to a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-3-(2-fluorophenyl)thiourea typically involves the reaction of 4-fluorobenzyl isothiocyanate with 2-fluoroaniline. The reaction is carried out in an appropriate solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified using recrystallization or column chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification methods are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzyl)-3-(2-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The fluorine atoms on the benzyl and phenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-(2-fluorophenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-(2-fluorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby modulating the enzyme’s function. The fluorine atoms enhance the compound’s binding affinity and selectivity towards its targets, contributing to its biological activity.
Comparison with Similar Compounds
1-(4-Fluorobenzyl)-3-(2-fluorophenyl)urea: Similar structure but with an oxygen atom replacing the sulfur atom in the thiourea moiety.
1-(4-Fluorobenzyl)-3-(2-chlorophenyl)thiourea: Similar structure with a chlorine atom instead of a fluorine atom on the phenyl group.
1-(4-Chlorobenzyl)-3-(2-fluorophenyl)thiourea: Similar structure with a chlorine atom instead of a fluorine atom on the benzyl group.
Uniqueness: 1-(4-Fluorobenzyl)-3-(2-fluorophenyl)thiourea is unique due to the presence of fluorine atoms on both the benzyl and phenyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[(4-fluorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2S/c15-11-7-5-10(6-8-11)9-17-14(19)18-13-4-2-1-3-12(13)16/h1-8H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYVEPLOPIOWLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NCC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200650 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[(anilinocarbonothioyl)amino]phenyl}propanamide](/img/structure/B5719759.png)
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B5719761.png)
![N'-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5719766.png)
![N-(2-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5719782.png)
![ETHYL ({3-CARBAMOYL-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}CARBAMOYL)FORMATE](/img/structure/B5719783.png)


![N'-[1-(1,3-benzodioxol-5-yl)ethylidene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5719798.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5719799.png)

![2-[(3,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5719813.png)
![4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate](/img/structure/B5719821.png)
![N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide](/img/structure/B5719828.png)
![1-fluoro-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5719835.png)
